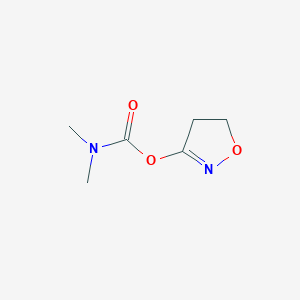![molecular formula C18H16N4O5S B12902132 N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide CAS No. 89565-54-8](/img/structure/B12902132.png)
N-[4-(3,5-Dimethyl-1H-pyrazole-1-sulfonyl)phenyl]-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide is a complex organic compound that features a pyrazole ring, a sulfonyl group, and a nitrobenzamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide typically involves multiple steps
Preparation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced by reacting the pyrazole derivative with sulfonyl chloride in the presence of a base such as triethylamine.
Formation of the Nitrobenzamide Moiety: The final step involves the coupling of the sulfonylated pyrazole with 3-nitrobenzoyl chloride under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide or potassium carbonate.
Major Products
Applications De Recherche Scientifique
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs.
Materials Science: It can be used in the synthesis of advanced materials with specific properties.
Industrial Chemistry: It serves as an intermediate in the synthesis of various industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-3,5-dinitro-1H-pyrazol-4-amine
- 1-(4-{[(3,5-dimethyl-1H-pyrazol-1-yl)methyl] amino} phenyl) ethanone
Uniqueness
N-(4-((3,5-Dimethyl-1H-pyrazol-1-yl)sulfonyl)phenyl)-3-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted applications in various fields.
Propriétés
Numéro CAS |
89565-54-8 |
|---|---|
Formule moléculaire |
C18H16N4O5S |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
N-[4-(3,5-dimethylpyrazol-1-yl)sulfonylphenyl]-3-nitrobenzamide |
InChI |
InChI=1S/C18H16N4O5S/c1-12-10-13(2)21(20-12)28(26,27)17-8-6-15(7-9-17)19-18(23)14-4-3-5-16(11-14)22(24)25/h3-11H,1-2H3,(H,19,23) |
Clé InChI |
GAXZWLAMAFOTAO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NN1S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



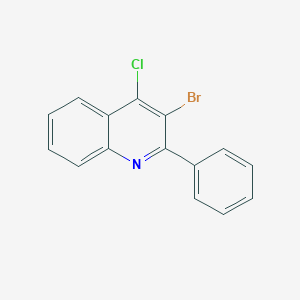
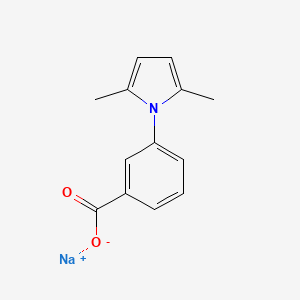
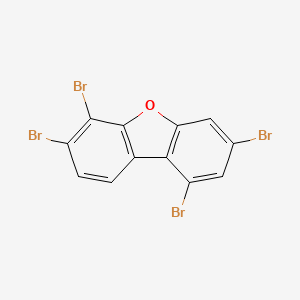
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
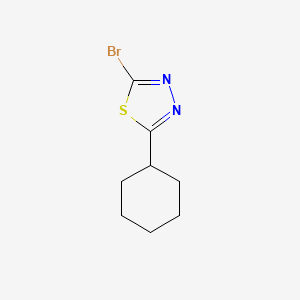
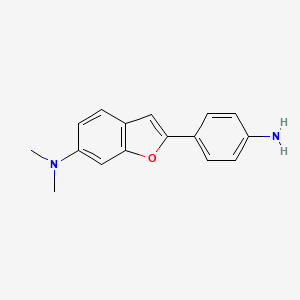
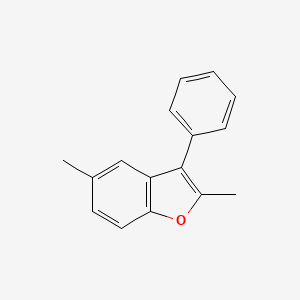
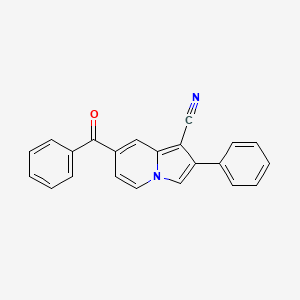
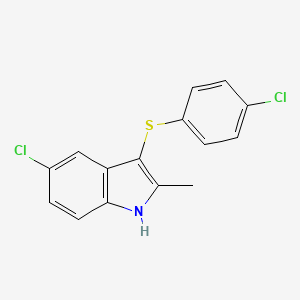
![Dibenzo[a,h]phenazine-1,8-diol](/img/structure/B12902099.png)
![N-[2-(Methylsulfanyl)-7-oxo[1,3]thiazolo[5,4-d]pyrimidin-6(7H)-yl]formamide](/img/structure/B12902101.png)
